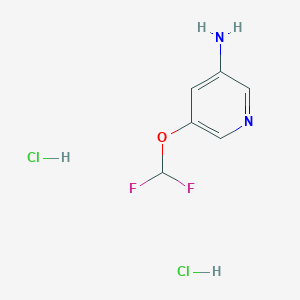

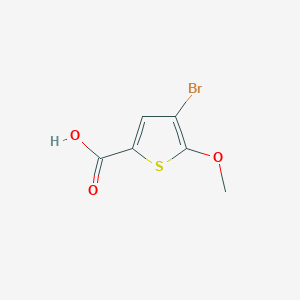

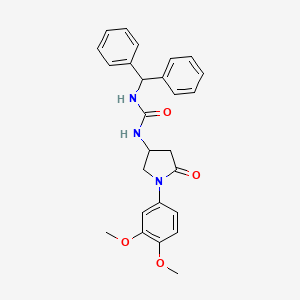

![molecular formula C17H12ClN3O2S B2372200 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine CAS No. 344281-88-5](/img/structure/B2372200.png)

5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyrimidine derivative, which is a class of compounds that have been widely studied due to their biological activities . Pyrimidines are crucial components of many biological substances, including DNA and RNA .

Synthesis Analysis

While specific synthesis methods for “5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine” were not found, similar compounds are often synthesized using various methods. For instance, 4-nitrobenzyl chloroformate, a compound with similar functional groups, is used as a versatile reagent in organic synthesis .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the rates and extent of release of a series of substituted anilines from 4-nitrobenzyl carbamates, following nitro group reduction by radiolytic, enzymic and chemical methods, are reported .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Antitumor Activity : A study detailed the synthesis of 5-nitropyrimidines, including those with substituents similar to 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine, noting their potential antitumor activity. The study emphasizes the role of substituents in the pyrimidine cycle, highlighting the importance of nitro and sulfo groups in enhancing antitumor properties (Grigoryan et al., 2000).

Sulfanyl Pyrimidine Derivatives Synthesis : Research on the synthesis of sulfanyl pyrimidine derivatives, akin to 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine, revealed a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The study presented efficient methods for synthesizing these derivatives, emphasizing their significance in pharmaceutical applications (Bassyouni & Fathalla, 2013).

Polyimides with High Refractive Indices : A study synthesized transparent polyimides using derivatives similar to 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine, resulting in materials with high refractive indices and good thermomechanical stability. This highlights the potential of such compounds in advanced material applications (Tapaswi et al., 2015).

Cytotoxic Activity and Crystal Structure Analysis : A research paper investigated the synthesis, crystal structure, and cytotoxic activity of 5-methyl-4-thiopyrimidine derivatives, closely related to 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine. The study provides insights into the potential therapeutic uses of these compounds and their interaction with biological systems (Stolarczyk et al., 2018).

Spectroscopic Investigation for Chemotherapeutic Applications : Research involving vibrational spectral analysis of similar sulfanyl-pyrimidine compounds points towards their potential as chemotherapeutic agents. The study emphasized the importance of understanding the molecular structure for the development of effective cancer treatments (Alzoman et al., 2015).

Biological Activity and Pharmacokinetics

Larvicidal Activity and Synthesis of Pyrimidine Derivatives : A study synthesized a series of pyrimidine derivatives and tested their larvicidal activity. The findings suggest that specific substituents on the benzyl ring significantly enhance biological activity, hinting at the potential of such compounds in pest control and public health (Gorle et al., 2016).

Vibrational Signatures and Quantum Computational Analysis : Research on the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, structurally similar to 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine, employed vibrational spectroscopy and quantum computational methods to understand its characteristics. This in-depth analysis aids in comprehending the drug's interactions in biological systems and its potential as an antiviral agent (Jenepha Mary et al., 2022).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Some pyrimidine derivatives have been found to exhibit antibacterial activity by inhibiting ftsz polymerization, gtpase activity, and bacterial cell division

Biochemical Pathways

Pyrimidine residues are known to be involved in the synthesis of RNA via both the de novo and salvage pathways . .

Result of Action

As mentioned earlier, some pyrimidine derivatives can cause bactericidal effects by inhibiting bacterial cell division . .

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O2S/c18-15-5-3-13(4-6-15)14-9-19-17(20-10-14)24-11-12-1-7-16(8-2-12)21(22)23/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEMKTZMAYHPLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

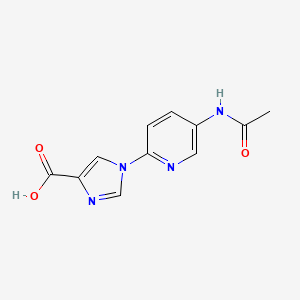

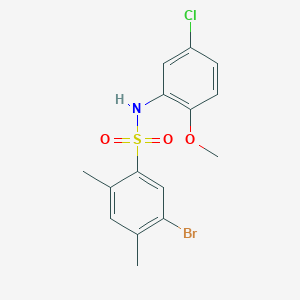

![Benzyl N-[(benzylcarbamoyl)methyl]carbamate](/img/structure/B2372119.png)

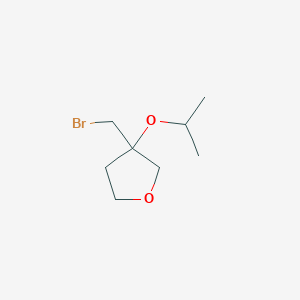

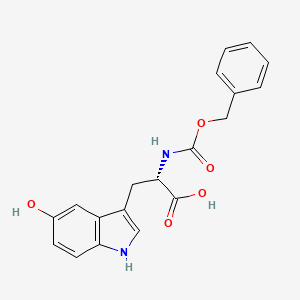

![6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione](/img/structure/B2372127.png)

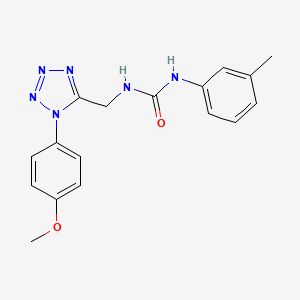

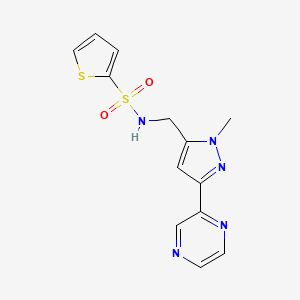

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2372130.png)

![methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2372132.png)

![Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2372139.png)